molecular formula C18H15N3O2S B12162174 N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide

N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide

Cat. No.: B12162174
M. Wt: 337.4 g/mol
InChI Key: FLWXBQWYAKSPPA-UHFFFAOYSA-N
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Description

N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide is a heterocyclic compound with a benzimidazole moiety linked to a naphthalene ring via a sulfonamide group. Let’s break down its structure:

    Benzimidazole Ring: The benzimidazole ring system is a promising pharmacophore known for its diverse pharmacological activities. It was initially recognized as an integral part of vitamin B12.

Preparation Methods

The synthesis of N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide typically involves the following steps:

    Construction of Benzene Ring: Start by condensing o-phenylenediamine with formic acid or trimethyl orthoformate. Alternatively, carbondisulfide can be used in alkaline alcoholic solution. This step forms the benzene ring-containing 1,2-diamino groups.

    Ring Closure: The imidazole ring is formed by closing the benzimidazole structure using the o-phenylenediamine moiety.

Chemical Reactions Analysis

N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions need further investigation.

Scientific Research Applications

    Medicinal Chemistry: Explore its antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: Investigate its effects on cellular processes and pathways.

    Industry: Assess its industrial applications, such as in drug development or materials science.

Mechanism of Action

The exact mechanism by which N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

To highlight its uniqueness, we can compare this compound with other benzimidazole-based derivatives. Further research is needed to identify similar compounds and evaluate their distinct features.

Remember that scientific advancements continually shape our understanding of compounds like N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C18H15N3O2S/c1-12-19-17-9-7-15(11-18(17)20-12)21-24(22,23)16-8-6-13-4-2-3-5-14(13)10-16/h2-11,21H,1H3,(H,19,20)

InChI Key

FLWXBQWYAKSPPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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